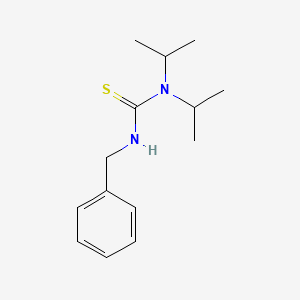
N'-benzyl-N,N-diisopropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N,N-diisopropylthiourea (BDT) is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
N'-benzyl-N,N-diisopropylthiourea inhibits the activity of metalloproteinases by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of breaking down extracellular matrix proteins. N'-benzyl-N,N-diisopropylthiourea also inhibits the activity of other enzymes, such as urease and tyrosinase, by binding to the active site of these enzymes.
Biochemical and physiological effects:
N'-benzyl-N,N-diisopropylthiourea has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis. N'-benzyl-N,N-diisopropylthiourea has also been shown to have antitumor activity and has been used in the development of anticancer drugs. In addition, N'-benzyl-N,N-diisopropylthiourea has been shown to have antimicrobial activity and has been used in the development of antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-benzyl-N,N-diisopropylthiourea in lab experiments is its ability to inhibit the activity of metalloproteinases. This property makes it a valuable tool in the study of extracellular matrix proteins. However, N'-benzyl-N,N-diisopropylthiourea has some limitations, such as its toxicity and its limited solubility in water.
Future Directions
There are several future directions for the use of N'-benzyl-N,N-diisopropylthiourea in scientific research. One direction is the development of new drugs based on the structure of N'-benzyl-N,N-diisopropylthiourea. Another direction is the study of the mechanism of action of N'-benzyl-N,N-diisopropylthiourea on other enzymes. Finally, the use of N'-benzyl-N,N-diisopropylthiourea in the development of new antimicrobial agents is a promising area of research.
Conclusion:
In conclusion, N'-benzyl-N,N-diisopropylthiourea is a thiourea derivative that has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has various biochemical and physiological effects and has been used in the development of drugs and antimicrobial agents. Despite its limitations, N'-benzyl-N,N-diisopropylthiourea remains a valuable tool in the study of extracellular matrix proteins and other enzymes.
Synthesis Methods
The synthesis of N'-benzyl-N,N-diisopropylthiourea involves the reaction of benzyl isothiocyanate with diisopropylamine. The reaction takes place in the presence of a catalytic amount of acid, such as hydrochloric acid. The product obtained is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
N'-benzyl-N,N-diisopropylthiourea has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been shown to be an effective inhibitor of metalloproteinases, which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. N'-benzyl-N,N-diisopropylthiourea has also been used as a reagent in the synthesis of various compounds, such as benzylthiourea derivatives.
properties
IUPAC Name |
3-benzyl-1,1-di(propan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-11(2)16(12(3)4)14(17)15-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJOSEFOLQPNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N,N-diisopropylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

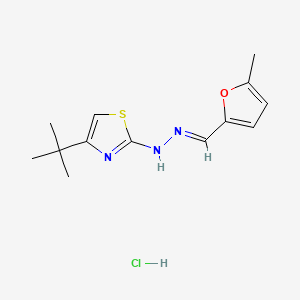
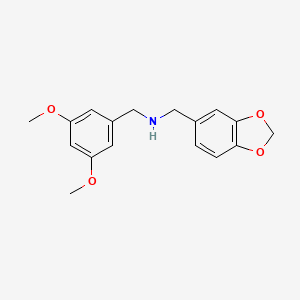
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)

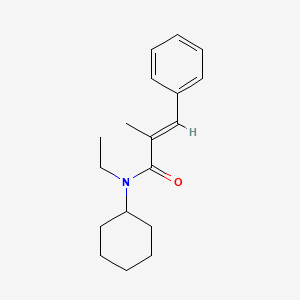
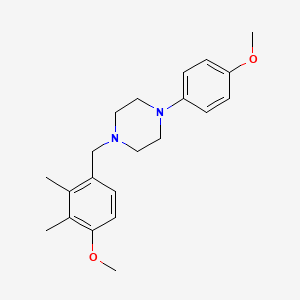
![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)